molecular formula C36H52F6FeP2 B2508452 [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) CAS No. 849924-37-4

[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)

Cat. No.: B2508452
CAS No.: 849924-37-4
M. Wt: 716.595
InChI Key: INOSQQGJKKOKDO-PYANLKHPSA-N
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Description

[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) is a useful research compound. Its molecular formula is C36H52F6FeP2 and its molecular weight is 716.595. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a catalyst or inhibitor in enzymatic reactions, depending on the specific context. For example, it has been shown to interact with cytochrome P450 enzymes, influencing their activity and altering the metabolic pathways they regulate . Additionally, the compound’s phosphane ligands can form strong bonds with metal ions in metalloproteins, affecting their structure and function .

Cellular Effects

The effects of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, the compound can affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism .

Molecular Mechanism

At the molecular level, [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] exerts its effects through various binding interactions with biomolecules. The iron(2+) ion in the compound can coordinate with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Additionally, the trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions with amino acid residues in proteins, further modulating their activity . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .

Metabolic Pathways

[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis . Additionally, it can affect the levels of metabolites such as ATP, NADH, and reactive oxygen species (ROS), thereby modulating cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation .

Subcellular Localization

[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it can localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, its presence in the nucleus can influence gene expression by interacting with chromatin and transcription factors .

Properties

CAS No.

849924-37-4

Molecular Formula

C36H52F6FeP2

Molecular Weight

716.595

IUPAC Name

[(1S)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)

InChI

InChI=1S/C29H38F6P2.C5H8.2CH3.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t19-,24?,25?;;;;/m0..../s1

InChI Key

INOSQQGJKKOKDO-PYANLKHPSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2]

solubility

not available

Origin of Product

United States

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